REACTION_CXSMILES
|
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:15](O)[CH3:16].OS(O)(=O)=O>C1(C)C=CC=CC=1>[CH2:15]([O:13][C:12](=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][I:1])[CH3:16]
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Name
|
|
Quantity
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246.6 g
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Type
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reactant
|
Smiles
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ICCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
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440 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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440 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The mixture was distilled whereby about 400 ml aceotrope
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Type
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CUSTOM
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Details
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was removed at 75° C. or 76° C.
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Type
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ADDITION
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Details
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Then 15 g K2CO3 was added and after 5 min the mixtures
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Duration
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5 min
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Type
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FILTRATION
|
Details
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was filtered
|
Type
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DISTILLATION
|
Details
|
finally distilled at a bath temperature of 115° C
|
Type
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FILTRATION
|
Details
|
The resulting brown oil was purified by filtration through a frit
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Type
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ADDITION
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Details
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filled with silica gel (eluent: acetic acid ethyl ester/petrol ether 1:7)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCCCCCI)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |